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molecular formula ClNa B079847 Sodium chloride CAS No. 14762-51-7

Sodium chloride

Cat. No. B079847
M. Wt: 58.44 g/mol
InChI Key: FAPWRFPIFSIZLT-UHFFFAOYSA-M
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Patent
US05246630

Procedure details

The organic pyrocarbonates may be prepared by reacting alkali metal organic carbonate, e.g., sodium ethyl carbonate, with organic halocarbonate, e.g., ethyl chlorocarbonate (ethyl chloroformate). The organo groups of the organic carbonate and halocarbonate are chosen to correspond to the organo groups desired for the pyrocarbonate. For example, sodium ethoxide, which can be prepared by dissolving sodium metal in a toluene solution of ethyl alcohol, is carbonated with carbon dioxide to prepare sodium ethyl carbonate. Thereafter, the sodium ethyl carbonate is reacted with ethyl chloroformate to form diethyl pyrocarbonate and sodium chloride. The chloride salt is filtered and the pyrocarbonate recovered by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
pyrocarbonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
halocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ethyl chlorocarbonate (ethyl chloroformate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
halocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O-:5])[O:2][CH2:3][CH3:4].[Na+:7].C(=O)([O-])[O-].C(OC([O-])=O)(=O)[O-].[O-]CC.[Na+].[Na].C(=O)=O.[Cl:27][C:28]([O:30][CH2:31][CH3:32])=[O:29]>C1(C)C=CC=CC=1.C(O)C>[C:1]([O:5][C:28]([O:30][CH2:31][CH3:32])=[O:29])(=[O:6])[O:2][CH2:3][CH3:4].[Cl-:27].[Na+:7] |f:0.1,4.5,12.13,^1:22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)([O-])=O.[Na+]
Step Five
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Step Six
Name
pyrocarbonates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)([O-])=O.[Na+]
Step Nine
Name
halocarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
ethyl chlorocarbonate (ethyl chloroformate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Twelve
Name
halocarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(=O)OC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(OCC)(=O)OC(=O)OCC
Name
Type
product
Smiles
[Cl-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05246630

Procedure details

The organic pyrocarbonates may be prepared by reacting alkali metal organic carbonate, e.g., sodium ethyl carbonate, with organic halocarbonate, e.g., ethyl chlorocarbonate (ethyl chloroformate). The organo groups of the organic carbonate and halocarbonate are chosen to correspond to the organo groups desired for the pyrocarbonate. For example, sodium ethoxide, which can be prepared by dissolving sodium metal in a toluene solution of ethyl alcohol, is carbonated with carbon dioxide to prepare sodium ethyl carbonate. Thereafter, the sodium ethyl carbonate is reacted with ethyl chloroformate to form diethyl pyrocarbonate and sodium chloride. The chloride salt is filtered and the pyrocarbonate recovered by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
pyrocarbonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
halocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ethyl chlorocarbonate (ethyl chloroformate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
halocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O-:5])[O:2][CH2:3][CH3:4].[Na+:7].C(=O)([O-])[O-].C(OC([O-])=O)(=O)[O-].[O-]CC.[Na+].[Na].C(=O)=O.[Cl:27][C:28]([O:30][CH2:31][CH3:32])=[O:29]>C1(C)C=CC=CC=1.C(O)C>[C:1]([O:5][C:28]([O:30][CH2:31][CH3:32])=[O:29])(=[O:6])[O:2][CH2:3][CH3:4].[Cl-:27].[Na+:7] |f:0.1,4.5,12.13,^1:22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)([O-])=O.[Na+]
Step Five
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Step Six
Name
pyrocarbonates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)([O-])=O.[Na+]
Step Nine
Name
halocarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
ethyl chlorocarbonate (ethyl chloroformate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Twelve
Name
halocarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(=O)OC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(OCC)(=O)OC(=O)OCC
Name
Type
product
Smiles
[Cl-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05246630

Procedure details

The organic pyrocarbonates may be prepared by reacting alkali metal organic carbonate, e.g., sodium ethyl carbonate, with organic halocarbonate, e.g., ethyl chlorocarbonate (ethyl chloroformate). The organo groups of the organic carbonate and halocarbonate are chosen to correspond to the organo groups desired for the pyrocarbonate. For example, sodium ethoxide, which can be prepared by dissolving sodium metal in a toluene solution of ethyl alcohol, is carbonated with carbon dioxide to prepare sodium ethyl carbonate. Thereafter, the sodium ethyl carbonate is reacted with ethyl chloroformate to form diethyl pyrocarbonate and sodium chloride. The chloride salt is filtered and the pyrocarbonate recovered by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
pyrocarbonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
halocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ethyl chlorocarbonate (ethyl chloroformate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
halocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O-:5])[O:2][CH2:3][CH3:4].[Na+:7].C(=O)([O-])[O-].C(OC([O-])=O)(=O)[O-].[O-]CC.[Na+].[Na].C(=O)=O.[Cl:27][C:28]([O:30][CH2:31][CH3:32])=[O:29]>C1(C)C=CC=CC=1.C(O)C>[C:1]([O:5][C:28]([O:30][CH2:31][CH3:32])=[O:29])(=[O:6])[O:2][CH2:3][CH3:4].[Cl-:27].[Na+:7] |f:0.1,4.5,12.13,^1:22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)([O-])=O.[Na+]
Step Five
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Step Six
Name
pyrocarbonates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
sodium ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)([O-])=O.[Na+]
Step Nine
Name
halocarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
ethyl chlorocarbonate (ethyl chloroformate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Twelve
Name
halocarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(=O)OC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(OCC)(=O)OC(=O)OCC
Name
Type
product
Smiles
[Cl-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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